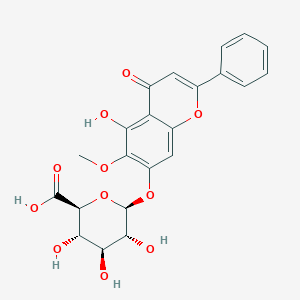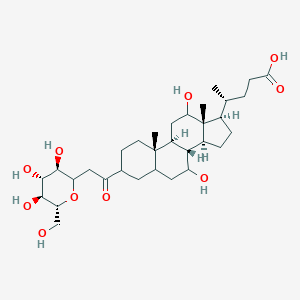
Dgaca
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dgaca is a complex organic compound with significant biochemical relevance. It is a derivative of bile acids, which are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a glucopyranosyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dgaca typically involves multi-step organic reactions. The process begins with the derivatization of cholic acid, followed by selective hydroxylation and glucosylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is preferred for its efficiency and sustainability.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The glucopyranosyl moiety can be substituted with other sugar derivatives under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various glycosyl donors and acceptors in the presence of catalysts like Lewis acids.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield 7,12-dioxo-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid, while reduction could produce 7,12-dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-ol.
Wissenschaftliche Forschungsanwendungen
Dgaca has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of bile acids and their derivatives.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with nuclear receptors and enzymes involved in bile acid metabolism. It can modulate the expression of genes related to lipid metabolism and inflammation. The glucopyranosyl moiety enhances its solubility and bioavailability, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Cholic Acid: A primary bile acid with a similar structure but lacks the glucopyranosyl moiety.
Chenodeoxycholic Acid: Another primary bile acid with two hydroxyl groups at positions 3 and 7.
Ursodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 7, known for its therapeutic use in liver diseases.
Uniqueness: Dgaca is unique due to its glucopyranosyl moiety, which imparts distinct physicochemical properties and biological activities compared to other bile acids.
Eigenschaften
CAS-Nummer |
131528-41-1 |
|---|---|
Molekularformel |
C32H52O10 |
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[2-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C32H52O10/c1-15(4-7-26(37)38)18-5-6-19-27-20(12-25(36)32(18,19)3)31(2)9-8-16(10-17(31)11-22(27)35)21(34)13-23-28(39)30(41)29(40)24(14-33)42-23/h15-20,22-25,27-30,33,35-36,39-41H,4-14H2,1-3H3,(H,37,38)/t15-,16?,17?,18-,19+,20+,22?,23?,24-,25?,27+,28+,29-,30-,31+,32-/m1/s1 |
InChI-Schlüssel |
JCXBHQBUBMRSAZ-VKIZJLMMSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)C(=O)CC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |
Synonyme |
7 alpha,12 alpha-dihydroxy-3 alpha-(2-(beta-D-glucopyranosyl)acetyl)-5 beta-cholan-24-oic acid 7,12-dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid DGACA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B150367.png)
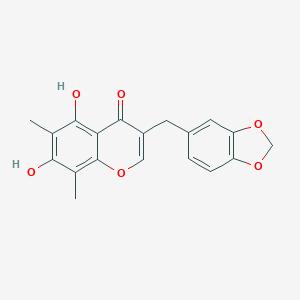
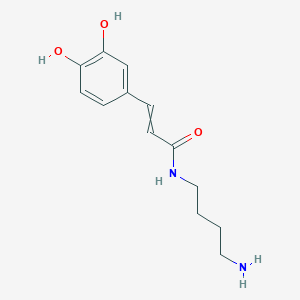
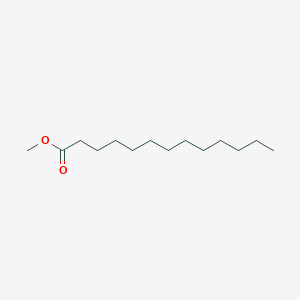
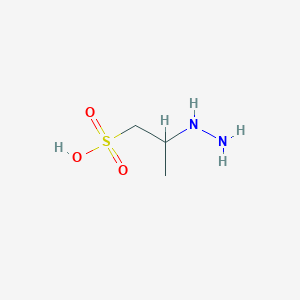
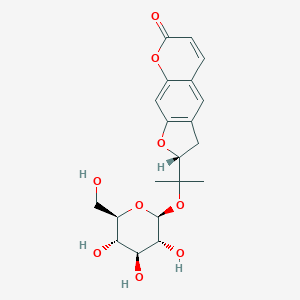
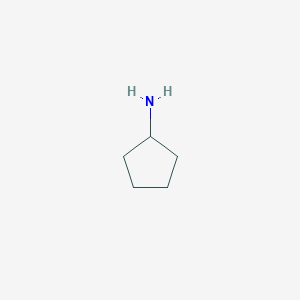
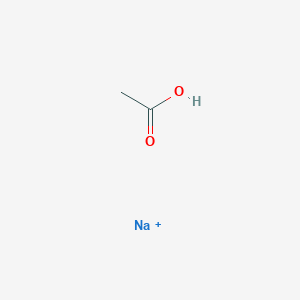
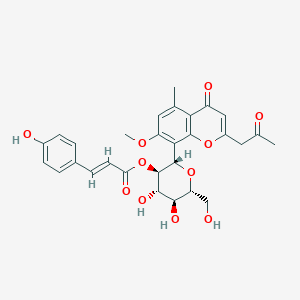
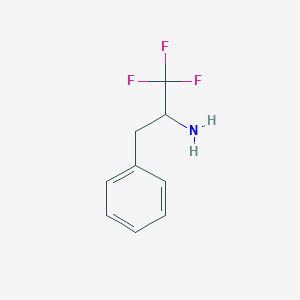
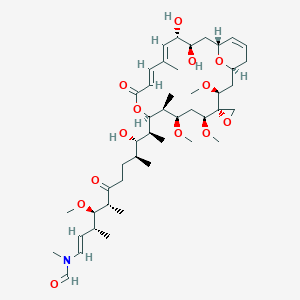

![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)
